molecular formula C10H12Cl2 B3100480 1-(Tert-butyl)-3,5-dichlorobenzene CAS No. 1369899-62-6

1-(Tert-butyl)-3,5-dichlorobenzene

Cat. No. B3100480
CAS RN: 1369899-62-6
M. Wt: 203.1 g/mol
InChI Key: ZFHLUUHAMWNEJI-UHFFFAOYSA-N
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Description

“1-(Tert-butyl)-3,5-dichlorobenzene” is likely a derivative of benzene, which is a common aromatic compound. The “tert-butyl” indicates a tertiary butyl group (a carbon atom bonded to three other carbon atoms) is attached to the benzene ring . The “3,5-dichloro” suggests there are two chlorine atoms attached to the benzene ring at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for “1-(Tert-butyl)-3,5-dichlorobenzene” are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation . This involves the use of a strong Lewis acid catalyst to introduce an alkyl group to the benzene ring .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butyl)-3,5-dichlorobenzene” would consist of a benzene ring with a tert-butyl group and two chlorine atoms attached. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butyl)-3,5-dichlorobenzene” would depend on its exact structure. Similar compounds are often liquids at room temperature .

Scientific Research Applications

Electrophilic Aromatic Chlorination

The electrophilic aromatic chlorination of certain tert-butylbenzene derivatives has been explored to understand different mechanistic pathways. In one study, the electrophilic chlorination of 1,4-dimethoxy-2-tert-butylbenzene was compared with anodic chlorination, revealing that these processes yield different chlorinated products due to their distinct mechanisms. The electrophilic route requires Lewis acid catalysts in specific solvents and leads to a series of chlorinated compounds, while the anodic route in acetonitrile yields dichlorobenzene derivatives without the need for a catalyst. This research highlights the versatility of chlorination techniques in modifying aromatic compounds, which could have implications for synthesizing chlorinated derivatives of 1-(Tert-butyl)-3,5-dichlorobenzene for various scientific applications (Appelbaum et al., 2001).

Organotin Chemistry

Another area of interest is the microwave-assisted synthesis of organotin compounds from sterically hindered acids like 3,5-di-tert-butylsalicylic acid. This method enables the formation of complex stannoxane structures that would be challenging to achieve under normal conditions. Such synthetic approaches could be applied to create novel organometallic frameworks involving tert-butyl-substituted benzenes, potentially leading to new materials with unique properties (Murugavel & Gogoi, 2008).

Small Molecule Fixation

In the context of carbon dioxide fixation and small molecule reactions, a bifunctional frustrated pyrazolylborane Lewis pair was studied. This research demonstrates the potential of tert-butyl substituted compounds in facilitating the fixation of CO2 and related molecules, forming zwitterionic boraheterocycles. Such findings underscore the role of tert-butyl groups in enhancing the reactivity and selectivity of Lewis pairs towards small molecule activation, which may have implications for catalysis and environmental remediation (Theuergarten et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific reaction. For example, in a Friedel-Crafts alkylation, the benzene ring acts as a nucleophile, attacking an electrophile to form a new bond .

Future Directions

The future directions for research on “1-(Tert-butyl)-3,5-dichlorobenzene” could include exploring its potential applications in various fields, such as materials science or medicinal chemistry .

properties

IUPAC Name

1-tert-butyl-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHLUUHAMWNEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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